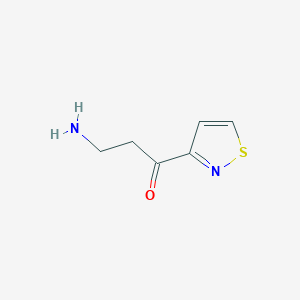
3-Amino-1-(1,2-thiazol-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1,2-thiazol-3-yl)propan-1-one: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopropanoic acid with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkylating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives have applications in the development of new materials, catalysts, and ligands for coordination chemistry .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in the development of new pharmaceuticals .
Medicine: The compound is investigated for its potential use in drug design and discovery. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders .
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and photographic sensitizers. Its unique chemical properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various physiological effects .
Comparación Con Compuestos Similares
- 1-(1,3-Thiazol-2-yl)propan-1-amine
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
Comparison: Compared to other thiazole derivatives, 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 3-position of the thiazole ring enhances its nucleophilicity and reactivity in substitution reactions . Additionally, its structural features contribute to its potential as a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H8N2OS |
|---|---|
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
3-amino-1-(1,2-thiazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H8N2OS/c7-3-1-6(9)5-2-4-10-8-5/h2,4H,1,3,7H2 |
Clave InChI |
XTUCAHIRHQPQDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSN=C1C(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B13170919.png)
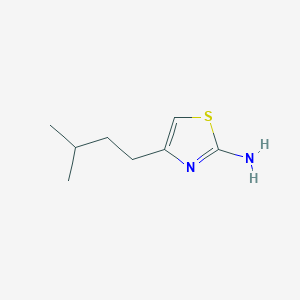
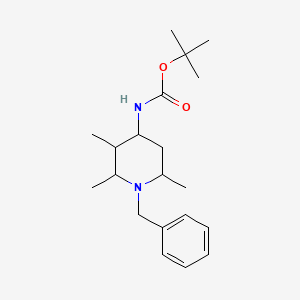

![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
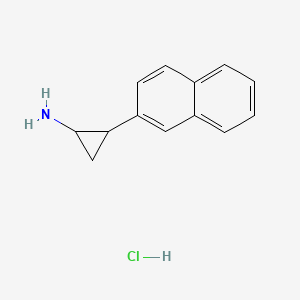

methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)
![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)


![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
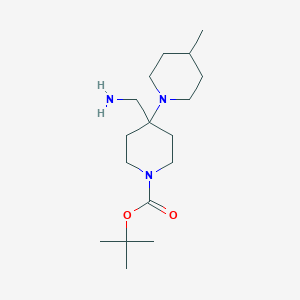
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
